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Abstract
Eosinophilic inflammation is a key driver of pathology in a significant subset of patients with

severe asthma. The leukotriene pathway, leading to the production of potent pro-inflammatory

mediators, plays a crucial role in the recruitment and activation of eosinophils. Atuliflapon
(AZD5718) is an investigational, orally administered, selective inhibitor of the 5-lipoxygenase-

activating protein (FLAP). By targeting FLAP, atuliflapon effectively blocks the synthesis of all

leukotrienes, offering a potential therapeutic intervention for eosinophil-driven diseases. This

technical guide provides an in-depth overview of the mechanism of action of atuliflapon, its

potential effects on eosinophilic inflammation, and the methodologies used to assess these

effects in a clinical setting. While clinical trial data for atuliflapon is still emerging, this

document consolidates the existing knowledge and provides a framework for understanding its

therapeutic potential.

Introduction to Eosinophilic Inflammation and the
Leukotriene Pathway
Severe asthma is a heterogeneous condition with various underlying inflammatory endotypes.

[1][2] A major endotype is characterized by Type 2 inflammation, which is often associated with

persistent eosinophilic inflammation in the airways.[1][2] Eosinophils are granulocytes that,

when activated, release a plethora of mediators, including cytotoxic granule proteins, cytokines,
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and lipid mediators, which contribute to airway hyperresponsiveness, mucus production, and

tissue remodeling.[1]

Leukotrienes (LTs) are potent lipid mediators derived from arachidonic acid that are central to

the inflammatory cascade in asthma.[3] The biosynthesis of leukotrienes is initiated by the

enzyme 5-lipoxygenase (5-LO) and requires the presence of a nuclear membrane protein

called 5-lipoxygenase-activating protein (FLAP).[4][5] FLAP facilitates the transfer of

arachidonic acid to 5-LO, the rate-limiting step in leukotriene production.[4][5] The pathway

leads to the formation of leukotriene A4 (LTA4), which is then converted to either leukotriene B4

(LTB4) or the cysteinyl leukotrienes (CysLTs): LTC4, LTD4, and LTE4.[6]

Eosinophils are a major source of CysLTs.[6][7][8] These mediators exert their pro-inflammatory

effects by binding to specific receptors, primarily CysLT1 and CysLT2 receptors, on various

cells in the airways, including smooth muscle cells and other immune cells. The effects of

CysLTs include potent bronchoconstriction, increased vascular permeability, and enhanced

mucus secretion. Furthermore, leukotrienes contribute to the recruitment and survival of

eosinophils, creating a positive feedback loop that perpetuates the inflammatory response.[9]

[10]

Atuliflapon: A Novel FLAP Inhibitor
Atuliflapon (formerly AZD5718) is an orally active, potent, and selective inhibitor of FLAP.[3]

[11] By binding to FLAP, atuliflapon prevents the interaction between FLAP and 5-LO, thereby

inhibiting the synthesis of all leukotrienes (both LTB4 and CysLTs).[3][4][5] This upstream

mechanism of action distinguishes atuliflapon from leukotriene receptor antagonists (e.g.,

montelukast), which only block the action of CysLTs at the CysLT1 receptor.[4][12]

The chemical class of atuliflapon includes amides, pyrans, pyrazines, and pyrazoles.[3] It has

demonstrated a high binding affinity for FLAP with an IC50 in the low nanomolar range.[5][11]

Preclinical and early clinical development has shown that atuliflapon can achieve greater than

90% suppression of leukotriene production over a 24-hour period.[11]

Signaling Pathway of Leukotriene Synthesis and
Atuliflapon's Mechanism of Action
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Leukotriene Synthesis Pathway and Atuliflapon's Point of Intervention
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Experimental Workflow of the FLASH (NCT05251259) Clinical Trial

Screening Period
(Up to 28 days)

Run-in Period
(4 weeks)

Randomization

Treatment Group:
Atuliflapon (250 mg QD)

(12 weeks)

Control Group:
Placebo (QD)

(12 weeks)

Follow-up
(1 week)

Primary & Secondary Endpoint Assessment
(e.g., Time to first severe exacerbation, change in FEV1, safety)
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Proposed Cascade of Effects from FLAP Inhibition

Atuliflapon Administration

FLAP Inhibition
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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